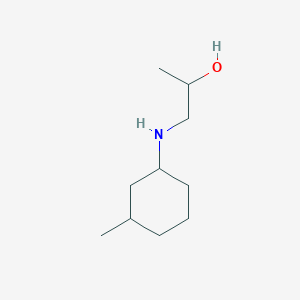

1-(3-Methyl-cyclohexylamino)-propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related beta-amino alcohols often involves multi-step strategies starting from simple precursors like epichlorohydrin. For instance, the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives is achieved by ring opening of epichlorohydrin followed by ring closure and further reactions with secondary amines and nucleobases . Similarly, the synthesis of other related compounds, such as methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, involves reactions of methyl-1-bromocyclohexane carboxylates with arylamides . These methods demonstrate the versatility of synthetic approaches to access a variety of beta-amino alcohol derivatives.

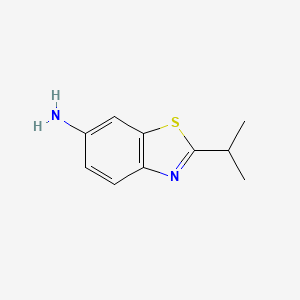

Molecular Structure Analysis

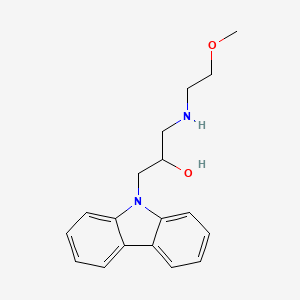

The molecular structure of these compounds is often confirmed using various analytical techniques. For example, the structure of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was analyzed using CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy . Computational studies, including DFT calculations, are also employed to understand the electronic properties and molecular geometry, as seen in the analysis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one .

Chemical Reactions Analysis

The chemical reactivity of these compounds can lead to various transformations. For instance, cyclohexylamine reacts with different aldehydes to yield products through nucleophilic substitution or condensation followed by hydrolysis, depending on the substituents present . Additionally, cyclisation reactions of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates have been studied, showing different regioselectivities and product yields .

Physical and Chemical Properties Analysis

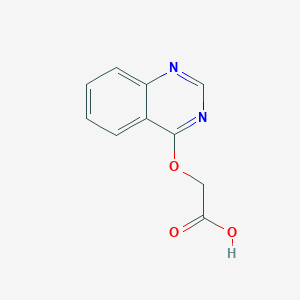

The physical and chemical properties of beta-amino alcohols and their derivatives are influenced by their molecular structure. The analgesic activity of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, along with their low toxicity, is an example of the pharmacological potential of these compounds . The optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been used for molecular recognition by NMR and fluorescence spectroscopy, demonstrating its utility in chiral discrimination10.

科学的研究の応用

Volatomics in Inflammatory and Irritable Bowel Disease

Research on volatile organic compounds (VOCs), including propan-1-ol and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene, highlights their potential as non-invasive biomarkers for diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These compounds, produced by human metabolism, inflammation, and gut microbiota, offer promising applications in personalized medicine through breath and faecal analysis (Van Malderen et al., 2020).

Flavor Compounds in Foods

Branched aldehydes, such as 2-methyl propanal, play a crucial role as flavor compounds in both fermented and non-fermented food products. Their production and degradation pathways from amino acids are essential for controlling the formation of these aldehydes to achieve desired levels in food, indicating their significant impact on the food industry (Smit et al., 2009).

Antimicrobial Effects of Monoterpenes

Monoterpenes, including p-Cymene, have shown a wide range of biological activities, such as antimicrobial effects. These compounds, found in over 100 plant species, have been investigated for their potential to address the urgent need for new substances with antimicrobial properties. This review focuses on p-Cymene's antimicrobial activity, underlying mechanisms of action, and its application potential in human healthcare and biomedical applications (Marchese et al., 2017).

Cyclodextrins in Industrial Applications

Cyclodextrins, cyclic oligosaccharides with a cage-like supramolecular structure, exhibit a wide range of applications due to their inclusion complex forming capability. This has led to significant modifications in the properties of materials with which they complex, making them of great commercial interest in various industries including pharmaceuticals, food, cosmetics, and environmental protection (Valle, 2004).

DNA Methyltransferase Inhibitors in Cancer Treatment

The review of DNA methyltransferase inhibitors outlines their critical role in inhibiting hypermethylation and restoring suppressor gene expression, showcasing their potential in antitumor effects in laboratory models. This highlights the ongoing research into developing new inhibitors for cancer treatment, emphasizing the need for further studies to establish a definitive clinical role for these agents (Goffin & Eisenhauer, 2002).

将来の方向性

特性

IUPAC Name |

1-[(3-methylcyclohexyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8-4-3-5-10(6-8)11-7-9(2)12/h8-12H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPGTWMBGPTPRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NCC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-cyclohexylamino)-propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)